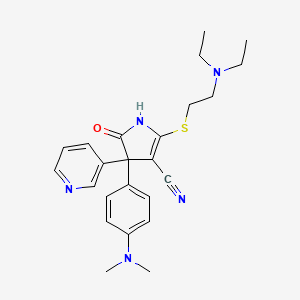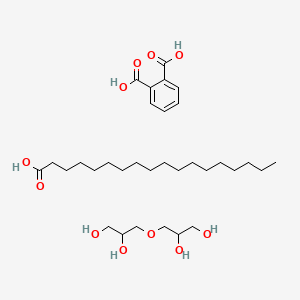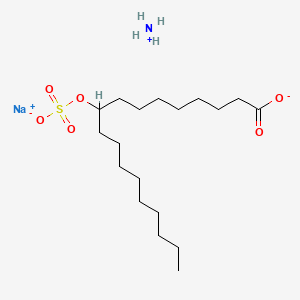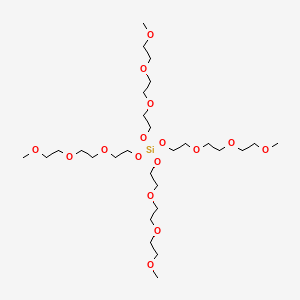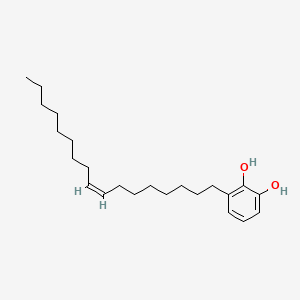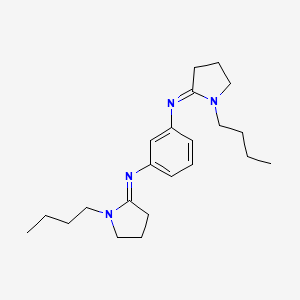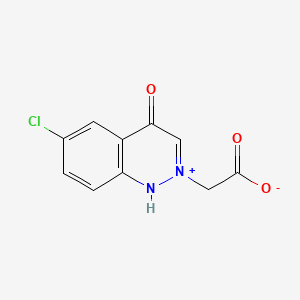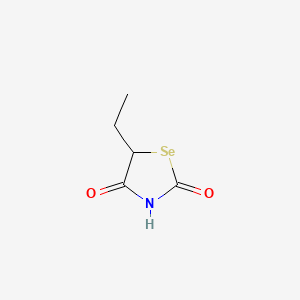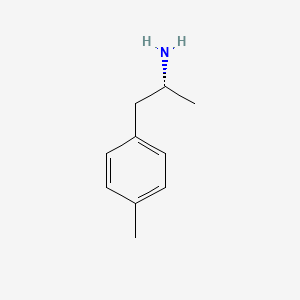
4-Methylamphetamine, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylamphetamine typically involves the alkylation of phenylacetone with methylamine, followed by reduction. One common method includes the use of mercury aluminum amalgam as a catalyst for the reduction process . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 4-Methylamphetamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of some reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Methylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methylbenzaldehyde or 4-methylbenzoic acid, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of structural modifications on the activity of amphetamines.
Industry: The compound has been explored as a precursor for the synthesis of other psychoactive substances.
Mechanism of Action
4-Methylamphetamine exerts its effects by acting as a potent and balanced releasing agent for serotonin, norepinephrine, and dopamine . It binds to and activates the respective transporters, leading to the release of these neurotransmitters into the synaptic cleft. This results in increased neurotransmitter levels and enhanced stimulation of the central nervous system . The compound’s mechanism of action also involves interactions with various receptors, including serotonin receptors, which can modulate its effects .
Comparison with Similar Compounds
- 2-Methylamphetamine
- 3-Methylamphetamine
- 4-Methyl-N-methylamphetamine
- 4-Methyl-N-methylcathinone
- 4-Methylphenmetrazine
- 3-Methoxy-4-methylamphetamine
- 3,4-Dimethylamphetamine
- 4-Ethylamphetamine
Comparison: 4-Methylamphetamine is unique due to its balanced releasing activity for serotonin, norepinephrine, and dopamine. Compared to other similar compounds, it has a higher potency for releasing serotonin relative to dopamine, which may contribute to its lower rate of self-administration in animal studies . This distinct profile makes it an interesting compound for further research and potential therapeutic applications.
Properties
CAS No. |
788775-45-1 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(2R)-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
ZDHZDWSHLNBTEB-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C)N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





